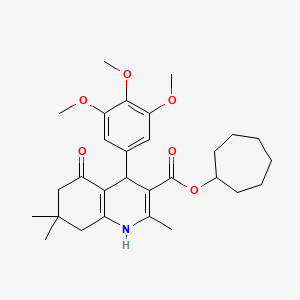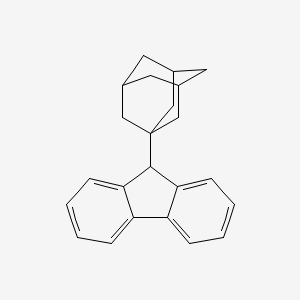![molecular formula C22H20Br2O5 B11077211 methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11077211.png)
methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and a chromane ring, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of bromine atoms into the precursor molecules.
Acylation: Formation of the benzoyl group through acylation reactions.
Cyclization: Formation of the chromane ring structure.
Esterification: Introduction of the ester group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromane ring and ester groups can be targets for oxidation and reduction reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate involves its interaction with specific molecular targets. The bromine atoms and chromane ring structure may allow it to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a single bromine atom and ester group.
Methyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position.
Methyl 4-iodobenzoate: Similar structure but with iodine instead of bromine.
Uniqueness
Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate is unique due to its complex structure, which includes multiple bromine atoms and a chromane ring. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C22H20Br2O5 |
|---|---|
分子量 |
524.2 g/mol |
IUPAC名 |
methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C22H20Br2O5/c1-11(2)17(20(25)12-4-6-13(23)7-5-12)18-15-10-14(24)8-9-16(15)29-22(27)19(18)21(26)28-3/h4-11,17-19H,1-3H3 |
InChIキー |
ZGPGPKKNZBDETJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077136.png)
![3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B11077144.png)
![(5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11077153.png)
![3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11077155.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077160.png)

![Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11077168.png)

![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11077182.png)
![Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11077188.png)
![1-(4-fluorophenyl)-3-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1H-pyrrole-2,5-dione](/img/structure/B11077192.png)
![2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11077199.png)
![9-bromo-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11077204.png)
